1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a chemical compound characterized by its unique bicyclic structure. This compound features a bicyclo[2.1.1]hexane core with a carboxylic acid functional group and a 4-methylphenyl substituent. The bicyclic structure imparts significant strain, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes or aldehydes with bicyclo[1.1.0]butanes, followed by further derivatization to introduce the carboxylic acid and 4-methylphenyl groups . The reaction conditions often require the use of strong oxidizing agents and photoredox catalysts to facilitate the cycloaddition and subsequent transformations.
Chemical Reactions Analysis
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Cycloaddition: The strained bicyclic structure can participate in cycloaddition reactions, forming larger ring systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with molecular targets through its carboxylic acid and aromatic functional groups. These interactions can modulate biological pathways, leading to various effects depending on the specific target. The bicyclic structure also contributes to its reactivity and ability to participate in cycloaddition reactions .
Comparison with Similar Compounds
Similar compounds to 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid include:
Bicyclo[1.1.0]butanes: These compounds share the strained bicyclic core but differ in their substituents and functional groups.
Bicyclo[2.1.1]hexane derivatives: Various derivatives with different substituents on the bicyclic core, offering a range of chemical and biological properties.
The uniqueness of 1-(4-methylphenyl)bicyclo[21
Properties
IUPAC Name |
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-2-4-11(5-3-9)14-7-10(8-14)6-12(14)13(15)16/h2-5,10,12H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLNVWUXXALSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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